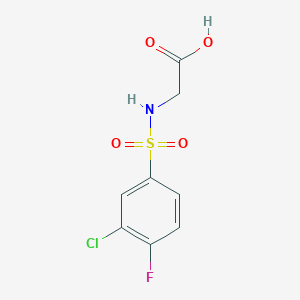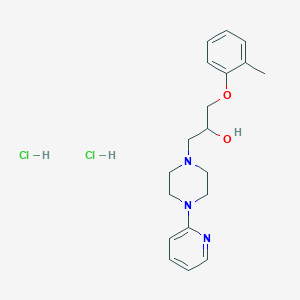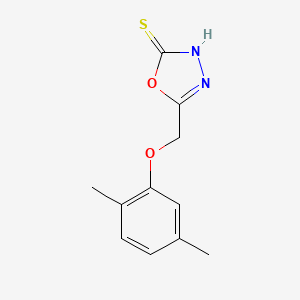
((3-Chloro-4-fluorophenyl)sulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Chloro-4-fluorophenyl)sulfonyl)glycine is a chemical compound characterized by its unique structure, which includes a chloro and fluoro-substituted phenyl group attached to a sulfonyl group, further linked to a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and glycine.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: ((3-Chloro-4-fluorophenyl)sulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group.
Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different substituents on the phenyl ring.
科学的研究の応用
((3-Chloro-4-fluorophenyl)sulfonyl)glycine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and materials science.
作用機序
The mechanism by which ((3-Chloro-4-fluorophenyl)sulfonyl)glycine exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, facilitating the formation of new bonds. The phenyl ring can participate in π-π interactions and hydrogen bonding, influencing its biological activity.
類似化合物との比較
((3-Chloro-4-fluorophenyl)sulfonyl)glycine is compared with similar compounds such as:
((3-Chloro-4-fluorophenyl)sulfonyl)alanine: Similar structure but with an alanine moiety instead of glycine.
3-Chloro-4-fluorobenzenesulfonyl chloride: A related compound without the glycine group.
3-Chloro-4-fluorophenyl isothiocyanate: Another related compound with an isothiocyanate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-6-3-5(1-2-7(6)10)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRPLYVUYSMZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962172.png)


![diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2962177.png)
![3-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2962179.png)



![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)

![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2962194.png)
